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Compound of Interest

Compound Name: BMS-986238

Cat. No.: B15610436 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of

action, and preclinical and clinical development of BMS-986238, a second-generation

macrocyclic peptide inhibitor of the programmed death-ligand 1 (PD-L1).

Executive Summary
BMS-986238 is an investigational, orally bioavailable, macrocyclic peptide developed by Bristol

Myers Squibb in collaboration with PeptiDream that potently inhibits the PD-1/PD-L1 immune

checkpoint pathway.[1][2] It represents a significant advancement over first-generation peptide

inhibitors by incorporating a novel design strategy to extend its plasma half-life, thereby

improving its pharmacokinetic profile.[1][3] BMS-986238 is currently being evaluated for the

treatment of various cancers. While much of the detailed clinical data remains proprietary, this

guide synthesizes the available public information to provide a thorough understanding of its

development.

Discovery and Optimization
The development of BMS-986238 arose from the need to overcome the pharmacokinetic

limitations of earlier macrocyclic peptide PD-L1 inhibitors, such as BMS-986189.[3] While the

first-generation compounds demonstrated potent in vitro activity, they were subject to rapid

clearance in clinical settings, resulting in a short half-life that limited their therapeutic efficacy

and necessitated frequent dosing.[1][4]
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The key innovation in the design of BMS-986238 was the incorporation of a human serum

albumin (HSA) binding motif.[1][4] This was achieved by attaching a C18 fatty di-acid chain to

the macrocyclic peptide core via a polyethylene glycol (PEG) linker.[5] This modification allows

BMS-986238 to reversibly bind to circulating albumin, a long-lived plasma protein, which

significantly extends the drug's half-life and systemic exposure.[1][4] This strategy has been

successfully employed in other peptide therapeutics to improve their pharmacokinetic

properties.[5]

Data Presentation
The following tables summarize the available quantitative data for BMS-986238. It is important

to note that detailed clinical data is not yet publicly available.

Table 1: In Vitro and Preclinical Data

Parameter Value/Description Species/System Source(s)

Target
Programmed Death-

Ligand 1 (PD-L1)
Human [3][5]

Binding Affinity (Kd) Low picomolar affinity In vitro [3]

Mechanism of Action

Blocks the interaction

between PD-1 and

PD-L1

In vitro [1][4]

Half-life (t1/2) > 19 hours
Rat, Cynomolgus

Monkey
[3][5]

Oral Bioavailability

Promising oral

bioavailability

demonstrated in

preclinical studies

Preclinical [3][5]

Table 2: Clinical Trial Information
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Parameter Description

Phase 1 Clinical Trial (Healthy Volunteers)

ISRCTN17572332: A study to assess the safety,

tolerability, and pharmacokinetics of single oral

and intravenous doses of BMS-986238. This

study was terminated early due to internal

development decisions unrelated to safety

concerns.[6]

Phase 1 Clinical Trial (Cancer Patients)

NCT0668458: A study to evaluate the safety,

tolerability, pharmacokinetics, and preliminary

efficacy of BMS-986238. This trial was recently

completed.[5]

Clinical Efficacy and Safety Data
Detailed results from the Phase 1 clinical trials

are not yet publicly available.

Experimental Protocols
Detailed experimental protocols for the characterization of BMS-986238 have not been fully

disclosed. However, based on standard practices for this class of molecules, the following are

representative methodologies for key experiments.

4.1 PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is used to determine the ability of a compound to inhibit the interaction between PD-

1 and PD-L1.

Materials:

Recombinant human PD-1 protein (e.g., with a His-tag)

Recombinant human PD-L1 protein (e.g., with an Fc-tag)

HTRF detection reagents (e.g., Europium cryptate-labeled anti-Fc antibody and d2-labeled

anti-His-tag antibody)

Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
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384-well low-volume white plates

Test compound (BMS-986238) serially diluted in DMSO

Procedure:

Dispense test compound dilutions and controls into the assay plate.

Add a pre-mixed solution of recombinant PD-1 and PD-L1 proteins to each well.

Incubate at room temperature for a defined period (e.g., 60 minutes) to allow for protein-

protein interaction and inhibitor binding.

Add the HTRF detection reagents to each well.

Incubate at room temperature for a further period (e.g., 1-4 hours), protected from light, to

allow for the detection antibodies to bind.

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at

620 nm (donor) and 665 nm (acceptor).

Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each

compound concentration.

Fit the data to a dose-response curve to calculate the IC50 value.

4.2 Size-Exclusion Chromatography (SEC) for PD-L1 Dimerization

This method is used to assess whether a small molecule inhibitor induces the dimerization of

PD-L1, a known mechanism for some PD-L1 inhibitors.

Materials:

Recombinant human PD-L1 protein

Test compound (BMS-986238)

SEC column (e.g., Superdex 200)
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HPLC or FPLC system with a UV detector

Running buffer (e.g., PBS)

Molecular weight standards

Procedure:

Equilibrate the SEC column with the running buffer.

Prepare samples of PD-L1 protein alone and PD-L1 protein incubated with an excess of

the test compound.

Inject the PD-L1 alone sample onto the column and record the chromatogram, monitoring

the absorbance at 280 nm.

Inject the PD-L1 with test compound sample onto the column and record the

chromatogram.

Analyze the elution profiles. A shift in the retention time to an earlier elution time for the

compound-treated sample compared to the protein alone indicates an increase in the

apparent molecular weight, consistent with dimerization.

Calibrate the column with molecular weight standards to estimate the size of the protein

species.

Mandatory Visualizations
The following diagrams illustrate key aspects of BMS-986238's mechanism of action and

development.
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Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of BMS-986238.
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Caption: A representative experimental workflow for an HTRF-based PD-1/PD-L1 binding

assay.
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Caption: Logical relationship of the discovery and development process for BMS-986238.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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